molecular formula C10H6ClN3O2 B13255103 4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid

Cat. No.: B13255103
M. Wt: 235.62 g/mol
InChI Key: ZESXDUNMBWBPBJ-UHFFFAOYSA-N
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Description

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the pyridine and pyrimidine rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated pyrimidine intermediate.

    Chlorination: The final step involves the chlorination of the pyrimidine ring using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in the study of biological pathways and mechanisms, including its role as an inhibitor or activator of certain proteins.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-pyridin-4-yl-pyrimidine-5-carboxylic acid
  • 4-Chloro-2-pyridin-3-yl-pyrimidine-5-carboxylic acid
  • 4-Chloro-2-pyridin-4-yl-pyrimidine-6-carboxylic acid

Uniqueness

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid is unique due to the specific positioning of the chlorine atom and the pyridine ring, which can significantly influence its reactivity and interactions with biological targets. This unique structure allows for the development of derivatives with tailored properties for specific applications.

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H6ClN3O2/c11-8-7(10(15)16)5-13-9(14-8)6-1-3-12-4-2-6/h1-5H,(H,15,16)

InChI Key

ZESXDUNMBWBPBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

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